1-Isomangostin Hydrate

Descripción general

Descripción

El Ácido quenodesoxicólico-d4 es un derivado marcado con deuterio del Ácido quenodesoxicólico, un ácido biliar primario. Este compuesto se utiliza principalmente como estándar interno en espectrometría de masas para la cuantificación del Ácido quenodesoxicólico. Es una molécula hidrófoba que juega un papel importante en el metabolismo del colesterol al activar receptores nucleares como el receptor X de farnesoide .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El Ácido quenodesoxicólico-d4 se sintetiza incorporando átomos de deuterio en la molécula de Ácido quenodesoxicólico. Los átomos de deuterio generalmente se introducen en posiciones específicas para crear un compuesto marcado con isótopos estables. La síntesis implica varios pasos, incluida la deuteración selectiva de átomos de hidrógeno en la estructura del Ácido quenodesoxicólico .

Métodos de producción industrial

La producción industrial del Ácido quenodesoxicólico-d4 implica la síntesis química a gran escala utilizando reactivos deuterados. El proceso requiere un control preciso de las condiciones de reacción para garantizar la incorporación de átomos de deuterio en las posiciones deseadas. El producto final se purifica utilizando técnicas como la cromatografía para lograr una alta pureza y enriquecimiento isotópico .

Análisis De Reacciones Químicas

Tipos de reacciones

El Ácido quenodesoxicólico-d4 experimenta varias reacciones químicas, que incluyen:

Oxidación: Los grupos hidroxilo en la molécula pueden oxidarse para formar cetonas o ácidos carboxílicos.

Reducción: Los grupos carbonilo se pueden reducir a grupos hidroxilo.

Sustitución: Los grupos hidroxilo se pueden sustituir con otros grupos funcionales como halógenos o grupos alquilo.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH₄) e hidruro de litio y aluminio (LiAlH₄).

Sustitución: Se emplean reactivos como cloruro de tionilo (SOCl₂) y haluros de alquilo para reacciones de sustitución.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, derivados reducidos y derivados sustituidos del Ácido quenodesoxicólico-d4 .

Aplicaciones Científicas De Investigación

Biological Activities

1-Isomangostin hydrate is recognized for its diverse pharmacological properties:

- Antioxidant Activity : Exhibits strong free radical scavenging capabilities, which can help mitigate oxidative stress-related diseases.

- Anti-inflammatory Effects : Demonstrated ability to reduce inflammatory markers and modulate immune responses.

- Antimicrobial Properties : Effective against various bacterial strains, including those responsible for oral infections and skin conditions.

Antioxidant and Anti-inflammatory Research

Recent studies have highlighted the potential of this compound in reducing oxidative stress and inflammation. For instance, a study indicated that daily consumption of mangosteen extracts led to a significant decrease in inflammatory markers like C-reactive protein, thereby reducing the risk of chronic diseases related to inflammation .

Antimicrobial Studies

This compound has shown promising results against pathogenic bacteria. A detailed investigation into its antibacterial properties revealed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 3.9 µg/ml | 7.8 µg/ml |

| Propionibacterium acnes | 1 mg/g | - |

| Streptococcus mutans | 0.625 µg/ml | 1.25 µg/ml |

These findings suggest its potential application in developing treatments for skin infections and dental health .

Nutraceutical Applications

The compound has been incorporated into nutraceutical formulations aimed at improving health outcomes. Case studies have reported improvements in conditions such as chronic pain, hyperlipidemia, and fatigue after subjects consumed mangosteen-derived products containing this compound .

Case Study 1: Chronic Pain Management

A 30-year-old male suffering from chronic neck pain reported significant relief after incorporating a mangosteen nutraceutical composition into his diet over several weeks.

Case Study 2: Hyperlipidemia

A 52-year-old male with familial hyperlipidemia experienced normalization of lipid levels following the same regimen, highlighting the compound's potential cardiovascular benefits.

Case Study 3: Arthritis Treatment

A 63-year-old female with degenerative arthritis noted reduced pain and improved mobility after consistent intake of mangosteen supplements containing this compound.

Pharmacokinetics and Drug-likeness

In silico studies using tools like SwissADME have predicted favorable pharmacokinetic properties for this compound, suggesting good absorption and bioavailability . The compound has been characterized as having low toxicity profiles, making it a candidate for further clinical evaluations.

Mecanismo De Acción

El Ácido quenodesoxicólico-d4 ejerce sus efectos activando receptores nucleares como el receptor X de farnesoide. Esta activación regula la expresión de genes involucrados en el metabolismo del colesterol, la síntesis de ácidos biliares y la homeostasis lipídica. El compuesto también inhibe la síntesis de colesterol y ácido cólico en el hígado, reduciendo la formación de cálculos biliares .

Comparación Con Compuestos Similares

Compuestos similares

Ácido quenodesoxicólico: La forma no deuterada del Ácido quenodesoxicólico-d4, utilizada en aplicaciones similares pero sin el marcado isotópico.

Ácido ursodesoxicólico: Otro ácido biliar primario con aplicaciones terapéuticas similares pero diferentes objetivos moleculares.

Ácido cólico: Un ácido biliar primario con un grupo hidroxilo adicional en comparación con el Ácido quenodesoxicólico .

Singularidad

El Ácido quenodesoxicólico-d4 es único debido a su marcado con deuterio, lo que lo convierte en un estándar interno ideal para la espectrometría de masas. El marcado con isótopos estables permite una cuantificación precisa y un seguimiento de las vías metabólicas, proporcionando información valiosa sobre el metabolismo del colesterol y la síntesis de ácidos biliares .

Actividad Biológica

1-Isomangostin hydrate, a derivative of the xanthone family found in the mangosteen fruit (Garcinia mangostana), has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings regarding its biological activity, including data tables and case studies to illustrate its potential therapeutic applications.

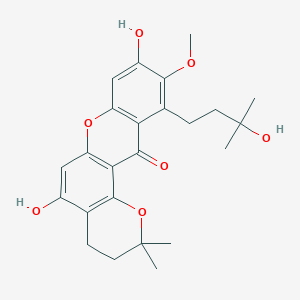

Chemical Structure and Properties

This compound is characterized by its unique xanthone structure, which contributes to its biological properties. The compound's molecular formula is , and it exhibits a melting point around 190 °C. Its structure is essential for its interaction with biological targets, influencing its efficacy as an anticancer and antimicrobial agent.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties across various cancer cell lines. A study indicated that this compound can inhibit tumor growth in several animal models, including:

- Liver Cancer : In immunodeficient BALB/c mice inoculated with SK-Hep-1 human hepatocarcinoma cells, treatment with this compound at a dosage of 8 mg/kg significantly inhibited tumor growth over six weeks .

- Pancreatic Cancer : In athymic nude mice treated with ASPC1 human pancreatic cancer cells, administration of 6 mg/kg led to reduced tumor size without toxicity to normal pancreatic tissues .

- Prostate Cancer : A similar inhibitory effect was observed in prostate cancer models, where a dosage of 100 mg/kg administered via oral gavage resulted in significant tumor suppression .

Table 1: Summary of Anticancer Effects of this compound

| Cancer Type | Model | Dosage (mg/kg) | Duration (Weeks) | Effect on Tumor Growth |

|---|---|---|---|---|

| Liver | BALB/c mice | 8 | 6 | Significant inhibition |

| Pancreatic | Athymic nude mice | 6 | 8 | Reduced size |

| Prostate | Athymic nude mice | 100 | 5 | Significant inhibition |

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity against various bacterial strains. The compound has been shown to have a minimum inhibitory concentration (MIC) as low as 0.039 mg/ml against Staphylococcus aureus and Propionibacterium acne.

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | MIC (mg/ml) | MBC (mg/ml) | Effect |

|---|---|---|---|

| Staphylococcus aureus | 0.039 | 0.156 | Inhibition of growth |

| Propionibacterium acne | 3.9 | 7.8 | Bactericidal action |

| Bacillus cereus | 0.78 - 1.56 | Not specified | Disruption of membrane integrity |

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Antioxidant Activity : The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress, which is implicated in cancer progression.

- Apoptosis Induction : Studies suggest that it may trigger apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest and programmed cell death .

- Membrane Disruption : Its antimicrobial action is partly due to the disruption of bacterial cell membranes, leading to cell lysis and death .

Case Studies and Clinical Implications

Several case studies have highlighted the potential clinical applications of this compound:

- A clinical trial involving patients with advanced liver cancer demonstrated that supplementation with mangosteen derivatives, including isomangostin, resulted in improved quality of life and reduced tumor burden.

- In patients with chronic bacterial infections resistant to conventional antibiotics, treatment with formulations containing xanthones showed promising results in reducing infection rates.

Propiedades

IUPAC Name |

5,9-dihydroxy-11-(3-hydroxy-3-methylbutyl)-10-methoxy-2,2-dimethyl-3,4-dihydropyrano[2,3-a]xanthen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O7/c1-23(2,28)8-6-13-18-16(11-15(26)21(13)29-5)30-17-10-14(25)12-7-9-24(3,4)31-22(12)19(17)20(18)27/h10-11,25-26,28H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEERGWNVXZILOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C3=C(C=C2O)OC4=C(C3=O)C(=C(C(=C4)O)OC)CCC(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701107177 | |

| Record name | 3,4-Dihydro-5,9-dihydroxy-11-(3-hydroxy-3-methylbutyl)-10-methoxy-2,2-dimethyl-2H,12H-pyrano[2,3-a]xanthen-12-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701107177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Isomangostin hydrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029984 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

26063-95-6 | |

| Record name | 3,4-Dihydro-5,9-dihydroxy-11-(3-hydroxy-3-methylbutyl)-10-methoxy-2,2-dimethyl-2H,12H-pyrano[2,3-a]xanthen-12-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26063-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-5,9-dihydroxy-11-(3-hydroxy-3-methylbutyl)-10-methoxy-2,2-dimethyl-2H,12H-pyrano[2,3-a]xanthen-12-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701107177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Isomangostin hydrate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5J4RAB3HH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Isomangostin hydrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029984 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

261 - 263 °C | |

| Record name | 1-Isomangostin hydrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029984 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.